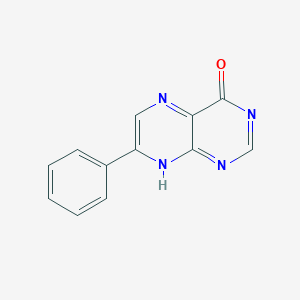

7-Phenyl-pteridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Phenyl-pteridin-4-ol is a chemical compound with the CAS Number: 70504-15-3 . It has a molecular weight of 224.22 and its IUPAC name is 7-phenyl-4 (3H)-pteridinone .

Molecular Structure Analysis

The InChI code for 7-Phenyl-pteridin-4-ol is 1S/C12H8N4O/c17-12-10-11 (14-7-15-12)16-9 (6-13-10)8-4-2-1-3-5-8/h1-7H, (H,14,15,16,17) .Physical And Chemical Properties Analysis

7-Phenyl-pteridin-4-ol is a solid . Its molecular formula is C12H8N4O .Aplicaciones Científicas De Investigación

1. In Silico Screening for Visceral Leishmaniasis Treatment

In a study by Kaur et al. (2010), novel compounds targeting pteridine reductase 1 (PTR1) in Leishmania parasites were identified using rational drug design. This research highlights the potential of derivatives of pteridines, like 7-Phenyl-pteridin-4-ol, in developing pharmacological tools against visceral leishmaniasis (Kaur et al., 2010).

2. Pteridines as Potential Cancer Biomarkers

A paper by Ma and Burton (2013) discusses the potential of pteridines, a class of compounds including 7-Phenyl-pteridin-4-ol, as urinary biomarkers for various cancers. This research underscores the significance of pteridines in noninvasive cancer screening techniques (Ma & Burton, 2013).

3. Role in Enzyme Inhibition for Diabetes Treatment

Rosivatz et al. (2006) explored the design of small-molecule inhibitors of PTEN, a regulator of insulin-dependent signaling. The study involved designing compounds that could potentially serve as drugs against type II diabetes, which could include derivatives of pteridines such as 7-Phenyl-pteridin-4-ol (Rosivatz et al., 2006).

4. Development of Viral Hepatitis Treatments

Research by Roethle et al. (2013) identified pteridinone-based Toll-like receptor 7 (TLR7) agonists, leading to the discovery of GS-9620. This study exemplifies the application of pteridine derivatives, including 7-Phenyl-pteridin-4-ol, in developing treatments for chronic hepatitis B (Roethle et al., 2013).

5. DNA Binding in Biological Chemistry

A study by Dalton et al. (2008) on the interactions of bis(bipyridyl) Ru(II) complexes of pteridinyl-phenanthroline ligands with DNA demonstrates the relevance of pteridine derivatives in biological chemistry. This research is indicative of the potential role of 7-Phenyl-pteridin-4-ol in DNA binding studies (Dalton et al., 2008).

6. Pteridinone Analogues as CDK4/6 Inhibitors in Cancer Therapy

Li et al. (2021) discussed the development of pteridin-7(8H)-one analogues as potent CDK4/6 inhibitors for cancer treatment. This suggests the potential of 7-Phenyl-pteridin-4-ol in creating effective cancer therapeutics (Li et al., 2021).

Propiedades

IUPAC Name |

7-phenyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-pteridin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo[1,5]naphthyridine](/img/structure/B372513.png)